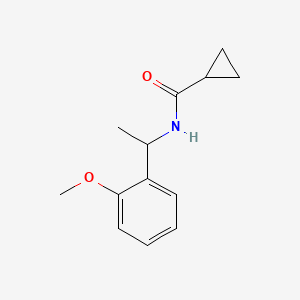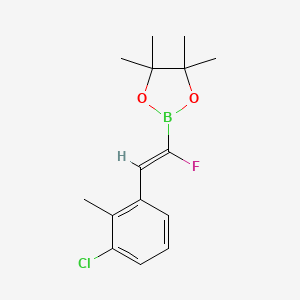
(Z)-2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-methylphenylboronic acid with 1-fluoro-2-iodoethene under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF, DMF), elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The primary mechanism of action for 2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
Uniqueness
Compared to similar compounds, 2-(2-(3-Chloro-2-methylphenyl)-1-fluorovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure that enhances its reactivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications.
Propriétés
Formule moléculaire |
C15H19BClFO2 |
|---|---|
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
2-[(Z)-2-(3-chloro-2-methylphenyl)-1-fluoroethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BClFO2/c1-10-11(7-6-8-12(10)17)9-13(18)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3/b13-9- |
Clé InChI |
NKITVIBMRGUMAM-LCYFTJDESA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=C(C(=CC=C2)Cl)C)/F |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=CC2=C(C(=CC=C2)Cl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


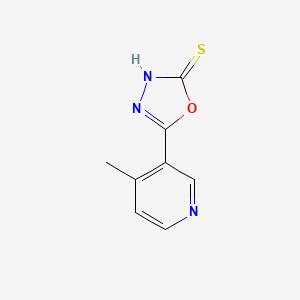
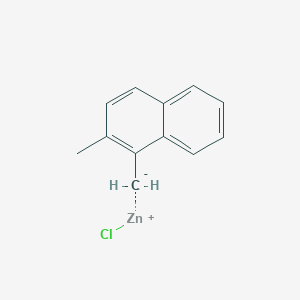


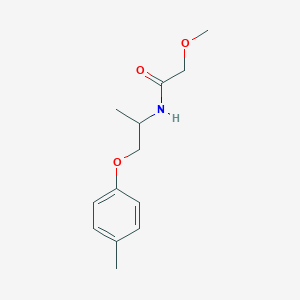
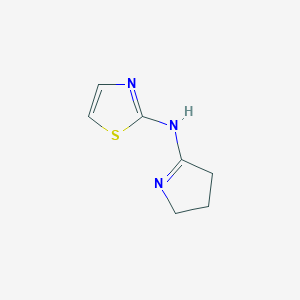
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
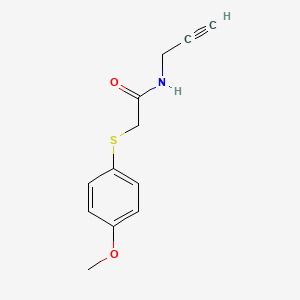
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
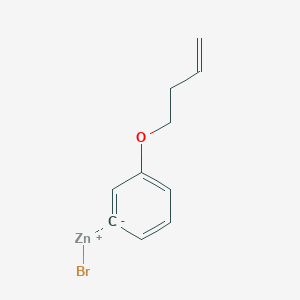
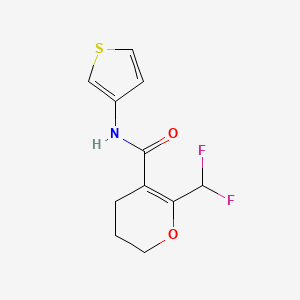

![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
